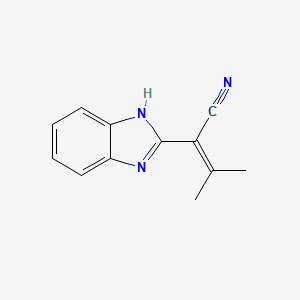

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBOJSTBJSEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its anticancer and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile, a benzimidazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their potential therapeutic applications, including antimicrobial, anticancer, and immunomodulatory effects.

The molecular formula for this compound is with a molecular weight of 197.24 g/mol. Its structural characteristics include:

- Molecular Structure :

| Property | Value |

|---|---|

| Molecular Weight | 197.24 g/mol |

| LogP | 2.4365 |

| Polar Surface Area | 27.35 Ų |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies have revealed that compounds related to this compound can inhibit the growth of multiple cancer cell lines, including leukemia and solid tumors. For example, one study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against cancer cells such as MCF-7 and HEPG2 .

Case Study:

A specific derivative was tested against various cancer cell lines, showing promising results with significant growth inhibition observed at concentrations around M .

Immunomodulatory Effects

Recent findings suggest that some benzimidazole derivatives can function as immunomodulatory agents. For instance, one study highlighted the ability of a benzimidazole derivative to inhibit H+/K+-ATPases in activated T cells, leading to reduced T cell proliferation and altered intracellular pH levels . This mechanism indicates potential applications in autoimmune diseases and transplant rejection scenarios.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.